5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

Radiosensitization Hypoxic Tumor Cells Structure-Activity Relationship

5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is a differentiated 1,2,4-triazole scaffold that combines three functional handles—N1-ethyl, C3-nitro, and C5-bromo—in a single, compact molecule (MW 221.01, TPSA 73.85 Ų, cLogP ~0.97). The 5-bromo substituent serves as both a leaving group for SNAr diversification and a pharmacophore feature that enhances radiosensitizing activity relative to 5-methyl or unsubstituted analogues. Compared with the faster-reacting 5-methylsulfonyl analogue, the 5-bromo derivative offers the practical advantage of facile isomeric purification by recrystallization, making it the preferred substrate when isomerically pure 5-substituted-3-nitro-1,2,4-triazole libraries are required. The 3-nitro-1,2,4-triazole core demonstrates superior potency and selectivity against kinetoplastid parasites, Mycobacterium tuberculosis, and pathogenic fungi, while the N1-ethyl group provides a tunable lipophilicity handle for optimizing pharmacokinetic properties in anti-infective or radiosensitizer programs.

Molecular Formula C4H5BrN4O2
Molecular Weight 221.01 g/mol
Cat. No. B11808174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole
Molecular FormulaC4H5BrN4O2
Molecular Weight221.01 g/mol
Structural Identifiers
SMILESCCN1C(=NC(=N1)[N+](=O)[O-])Br
InChIInChI=1S/C4H5BrN4O2/c1-2-8-3(5)6-4(7-8)9(10)11/h2H2,1H3
InChIKeyVPPKSWSGTPWMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (CAS 1211496-89-7) Procurement Specifications and Core Chemical Identity


5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (C4H5BrN4O2, MW: 221.01) is a 1,2,4-triazole derivative featuring three distinct functional handles: an ethyl group at N1, a nitro group at C3, and a bromine atom at C5 [1]. The compound is supplied as a research-grade building block with a typical purity specification of 97% . Its SMILES notation is CCn1nc([N+](=O)[O-])nc1Br, and the topological polar surface area (TPSA) is calculated as 73.85 Ų with a predicted LogP of 0.9687 [1]. The combination of the strongly electron-withdrawing nitro group and the electrophilic bromine atom creates a unique reactivity profile that distinguishes this compound from simpler triazole analogs .

Why 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole Cannot Be Replaced by Common In-Class Analogs


The presence of three distinct functional groups (N1-ethyl, C3-nitro, C5-bromo) on the 1,2,4-triazole core creates a non-interchangeable reactivity and property profile that generic substitution with simpler triazoles cannot replicate. The 3-nitro-1,2,4-triazole nucleus itself demonstrates greater potency and selectivity against infectious disease targets compared to the non-nitrated 1,2,4-triazole core [1]. The addition of a 5-bromo substituent further enhances radiosensitizing activity relative to 5-methyl or unsubstituted analogs, though with increased aerobic cytotoxicity [2]. Critically, the 5-bromo group enables downstream functionalization via nucleophilic substitution or cross-coupling chemistry, which is not possible with non-halogenated analogs . Substituting a 5-bromo-3-nitro derivative lacking the N1-ethyl group would alter lipophilicity (LogP), solubility, and the compound's ability to participate in specific alkylation-dependent synthetic sequences [3].

Quantitative Differentiation Evidence for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole Against Key Comparators


Enhanced Radiosensitization Potency of 5-Bromo-Substituted 3-Nitro-1,2,4-Triazoles Over 5-Methyl and Unsubstituted Analogs

In a head-to-head comparative study evaluating 3-nitro-1,2,4-triazole-1-acetamide derivatives against HeLa S3 cells, 5-bromo-substituted compounds demonstrated greater radiosensitizing activity than the corresponding 5-methyl and 5-unsubstituted derivatives [1]. This SAR trend establishes that the 5-bromo substituent confers a measurable enhancement in radiosensitization potency within this pharmacophore class, supporting selection of bromo-containing derivatives for hypoxia-targeted applications.

Radiosensitization Hypoxic Tumor Cells Structure-Activity Relationship

Dual Functional Handle Versatility: 5-Bromo as a Leaving Group for Nucleophilic Substitution in 3-Nitro-1,2,4-Triazole Scaffolds

In the synthesis of 5-substituted-3-nitro-1H-1,2,4-triazoles using a diphenylmethyl protective group strategy, the 5-bromo derivative serves as a viable electrophilic substrate for nucleophilic substitution . Comparative reaction rate analysis shows that substitution of the methylsulfonyl group proceeds 1.5-2 times faster than substitution of the bromine atom; however, the bromo derivative offers the practical advantage that isomeric products are readily separable by recrystallization . This establishes the 5-bromo compound as a synthetically tractable intermediate where reaction rate is traded for improved purification characteristics.

Synthetic Chemistry Nucleophilic Substitution Protecting Group Strategy

3-Nitro-1,2,4-Triazole Core Confers Superior Potency and Selectivity Over Non-Nitrated 1,2,4-Triazoles in Anti-Infective Applications

A comprehensive medicinal chemistry review establishes that the 3-nitro-1,2,4-triazole nucleus demonstrates greater potency and selectivity against diverse etiological agents compared to the 1,2,4-triazole nucleus lacking the nitro group, and also relative to the 2-nitroimidazole nucleus [1]. The nitro group enables dual mechanisms of action: inhibition of ergosterol biosynthesis and activation via nitroreductase enzymes, the latter mechanism potentially circumventing cross-resistance development [1]. This class-level inference applies to all 3-nitro-1,2,4-triazole derivatives, including 5-bromo-1-ethyl-3-nitro-1H-1,2,4-triazole.

Medicinal Chemistry Anti-Infective Nitroreductase Activation

N1-Alkyl-3-Nitro-1,2,4-Triazoles Demonstrate Comparable Detonation Performance to TNT with Reduced Mechanical Sensitivity

In a study of melt-cast energetic matrices, 1-methyl-3-nitro-1,2,4-triazole (a close structural analog of the target compound, differing only at N1-alkyl substituent) was evaluated against TNT in composite explosive formulations [1]. The composite explosive based on HMX with 1-methyl-3-nitro-1,2,4-triazole exhibited a calculated detonation velocity equivalent to that of HMX with TNT, while the mechanical sensitivity of the HMX/TNT formulation was 1.3-1.7 times higher [1]. This class-level inference suggests that N1-alkyl-3-nitro-1,2,4-triazoles (including the N1-ethyl derivative) may offer a safer alternative to TNT as insensitive fusible matrix components.

Energetic Materials Melt-Cast Explosives Insensitive Munitions

Commercial Availability with Defined Purity Specifications for Reproducible Research

5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is commercially available from specialty chemical suppliers with a specified purity of 97% . The product is offered under CAS 1211496-89-7 (Product No. 2210717) . In contrast, the closely related analog 5-bromo-1-ethyl-1H-1,2,4-triazole (lacking the 3-nitro group, CAS 64907-55-7) is supplied under different terms: Sigma-Aldrich offers this non-nitrated analog with an explicit disclaimer that no analytical data is collected and the product is sold 'as-is' . This distinction in vendor quality assurance practices may impact reproducibility in research applications.

Procurement Quality Control Building Block

N1-Ethyl Substituent Modulates Lipophilicity and Partitioning Behavior Relative to N1-Methyl and N1-Unsubstituted Analogs

The target compound exhibits a predicted LogP value of 0.9687 and a topological polar surface area (TPSA) of 73.85 Ų [1]. The N1-ethyl group increases lipophilicity relative to N1-unsubstituted 3-nitro-1,2,4-triazole analogs, which influences membrane permeability and pharmacokinetic behavior in biological systems. This modulation is supported by SAR studies showing that N1-acetamide side chain modifications alter both radiosensitizing activity and lipophilicity [2], with compound TA-101 identified as promising specifically due to its combination of high sensitizing activity and lower lipophilicity [2].

Lipophilicity Drug Design Physicochemical Properties

Validated Application Scenarios for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole Based on Quantitative Evidence


Hypoxic Tumor Cell Radiosensitizer Development

5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is positioned for use in the development of hypoxic cell radiosensitizers. Direct comparative SAR data establish that 5-bromo-substituted 3-nitro-1,2,4-triazole derivatives exhibit greater radiosensitizing activity than their 5-methyl or unsubstituted counterparts against HeLa S3 cells [1]. The N1-ethyl substituent further modulates lipophilicity, offering a tunable handle for optimizing pharmacokinetic properties while maintaining the core radiosensitization advantage conferred by the 3-nitro and 5-bromo functional groups.

Medicinal Chemistry Building Block for Anti-Infective Drug Discovery

As a 3-nitro-1,2,4-triazole derivative, this compound is suitable for incorporation into anti-infective drug discovery programs targeting kinetoplastid parasites (Chagas disease, leishmaniasis, sleeping sickness), Mycobacterium tuberculosis, and pathogenic fungi. The 3-nitro-1,2,4-triazole nucleus has documented superiority in potency and selectivity over non-nitrated 1,2,4-triazoles and 2-nitroimidazoles, with activity mediated by both ergosterol biosynthesis inhibition and nitroreductase activation—the latter mechanism offering potential protection against cross-resistance [2].

Synthetic Intermediate for Diversification via C5 Nucleophilic Substitution

The 5-bromo substituent serves as a leaving group for nucleophilic substitution reactions, enabling the synthesis of diverse 5-substituted-3-nitro-1,2,4-triazole libraries. Comparative reaction rate data confirm that while the 5-methylsulfonyl analog reacts 1.5-2× faster, the 5-bromo derivative offers the practical advantage of facile isomeric separation by recrystallization, making it a preferred substrate when product purity is prioritized over maximal reaction rate . This positions the compound as a versatile intermediate for parallel synthesis and SAR exploration.

Energetic Materials Research as a Potential TNT Replacement Component

Based on class-level inference from studies of 1-methyl-3-nitro-1,2,4-triazole, N1-alkyl-3-nitro-1,2,4-triazoles are candidates for insensitive melt-cast energetic matrices. The HMX/1-methyl-3-nitro-1,2,4-triazole composite achieved detonation velocity equivalent to HMX/TNT while exhibiting 1.3-1.7× lower mechanical sensitivity [3]. This suggests that 5-bromo-1-ethyl-3-nitro-1H-1,2,4-triazole may be investigated as a safer, performance-matched alternative to TNT in next-generation explosive formulations.

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